

SR9011 Hydrochloride: A Preclinical Research Summary for Drug Development Professionals

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

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An In-depth Technical Guide

SR9011 hydrochloride, a synthetic REV-ERB agonist, has emerged as a significant compound in preclinical research, demonstrating potential therapeutic applications in metabolic diseases, oncology, and neuroinflammatory conditions. This technical guide provides a comprehensive summary of the core preclinical findings, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: REV-ERB Agonism

SR9011 is a potent agonist of the nuclear receptors REV-ERB α and REV-ERB β , which are crucial components of the circadian clock machinery.^{[1][2]} By binding to and activating REV-ERB receptors, SR9011 enhances their repressive function on the transcription of target genes.^[1] These receptors are highly expressed in the liver, skeletal muscle, adipose tissue, and brain.^[1] The activation of REV-ERB by SR9011 modulates the expression of genes involved in the regulation of metabolism, inflammation, and circadian rhythm.^{[1][3]}

Key Preclinical Findings

In Vitro Activity

SR9011 has been shown to modulate gene expression in various cell lines. In human embryonic kidney cells (HEK293), SR9011 dose-dependently increases the repressor activity of REV-ERB α and REV-ERB β .^[4] Furthermore, it potently suppresses the transcription of Bmal1, a core clock gene, in a REV-ERB α/β -dependent manner.^[5] In cancer cell lines,

SR9011 has demonstrated anti-proliferative effects. For instance, it suppresses the proliferation of breast cancer cells regardless of their estrogen receptor (ER) or human epidermal growth factor receptor 2 (HER2) status.^{[6][7]} This effect is partly attributed to the suppression of Cyclin A (CCNA2), a direct target gene of REV-ERB.^[6]

In Vivo Metabolic Effects

Preclinical studies in animal models have highlighted the significant metabolic effects of SR9011. Chronic administration to mice resulted in weight loss due to a decrease in fat mass without affecting food intake.^{[5][8]} This is associated with an increase in energy expenditure, as evidenced by a 5% increase in oxygen consumption (VO₂).^{[5][8]} The compound has been shown to suppress lipogenesis (fat storage) by reducing the expression of genes like Srebf1, fatty acid synthase (Fasn), and stearyl-CoA-desaturase 1 (Scd1).^{[1][5]} It also boosts fatty acid oxidation and enhances mitochondrial number and activity.^[1]

Effects on Circadian Rhythm and Behavior

As a REV-ERB agonist, SR9011 directly impacts the circadian rhythm. A single injection in mice maintained under constant darkness resulted in a loss of the subsequent active period.^[5] In mice under a regular light-dark cycle, SR9011 caused a delay in the onset of nocturnal locomotor activity.^[5] Studies have also indicated that SR9011 can increase wakefulness and has anxiolytic effects in mice.^[9]

Anti-Cancer and Anti-Inflammatory Properties

SR9011 has shown selective lethality to cancer cells and oncogene-induced senescent cells while having minimal effect on normal cells.^{[10][11]} This anti-cancer activity is linked to the regulation of autophagy and de novo lipogenesis, leading to an apoptotic response in malignant cells.^{[10][12]} In vivo studies have demonstrated that SR9011 can impair glioblastoma growth and improve survival in mice without overt toxicity.^[10] Furthermore, SR9011 exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF- α and IL-6.^[1] In microglia, the immune cells of the brain, SR9011 attenuated the pro-inflammatory response and decreased phagocytic activity.^{[13][14][15]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on SR9011.

Parameter	Receptor/Assay	Value	Reference
IC50	REV-ERB α	790 nM	[4][16]
IC50	REV-ERB β	560 nM	[4][16]
IC50	Bmal1 promoter suppression	620 nM	[5]
ED50 (in vivo)	Wheel running behavior	56 mg/kg	[4]
ED50 (in vivo)	Srebf1 suppression	67 mg/kg	[4]
ED50 (in vivo)	Anxiolytic effect	61 mg/kg	[9]

Table 1: Potency and Efficacy of SR9011

Animal Model	Dosage	Duration	Key Findings	Reference
Balb/c mice	100 mg/kg, i.p., b.i.d.	12 days	Weight loss, decreased fat mass	[5][8]
C57BL/6 mice	100 mg/kg, i.p., b.i.d.	10 days	5% increase in VO ₂ , 15% decrease in movement	[5][8]
Mice	Various doses	6 days	Dose-dependent suppression of Serpine1 expression	[4]

Table 2: Summary of In Vivo Studies with SR9011

Experimental Protocols

Cell-Based Assays

Co-transfection and Luciferase Reporter Assay (for REV-ERB activity):

- Cell Line: HEK293 cells are commonly used.
- Plasmids: Cells are co-transfected with a Gal4 DNA-binding domain (DBD) fused to the REV-ERB α or REV-ERB β ligand-binding domain (LBD), and a luciferase reporter plasmid containing Gal4 response elements. For full-length receptor assays, a REV-ERB α expression vector is used with a luciferase reporter driven by the Bmal1 promoter.
- Treatment: After transfection, cells are treated with varying concentrations of SR9011 or vehicle (DMSO).
- Measurement: Luciferase activity is measured using a luminometer. The IC50 value is calculated from the dose-response curve.^{[4][5]}

Cell Proliferation Assay (for anti-cancer effects):

- Cell Lines: Various breast cancer cell lines (e.g., SKBR3, MCF7, MDA-MB-231) and a non-tumorigenic breast epithelial cell line (MCF-10A) are used.
- Treatment: Cells are seeded in multi-well plates and treated with different concentrations of SR9011 for a specified period (e.g., 72 hours).
- Measurement: Cell viability is assessed using methods like the MTT assay or by direct cell counting.^[6]

Animal Studies

Metabolic Phenotyping using Comprehensive Laboratory Animal Monitoring System (CLAMS):

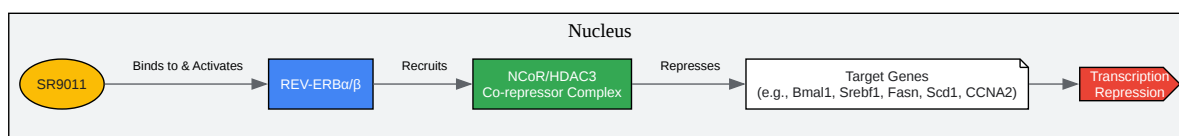
- Animals: Mice (e.g., C57BL/6 or Balb/c) are individually housed in CLAMS cages.
- Acclimation: Animals are allowed to acclimate to the cages for a period before the experiment begins.
- Treatment: SR9011 (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle is administered for the duration of the study (e.g., 10 days).^{[5][8]}
- Measurements: Key metabolic parameters are continuously monitored, including oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER),

food intake, and locomotor activity.[5][8]

Circadian Locomotor Activity:

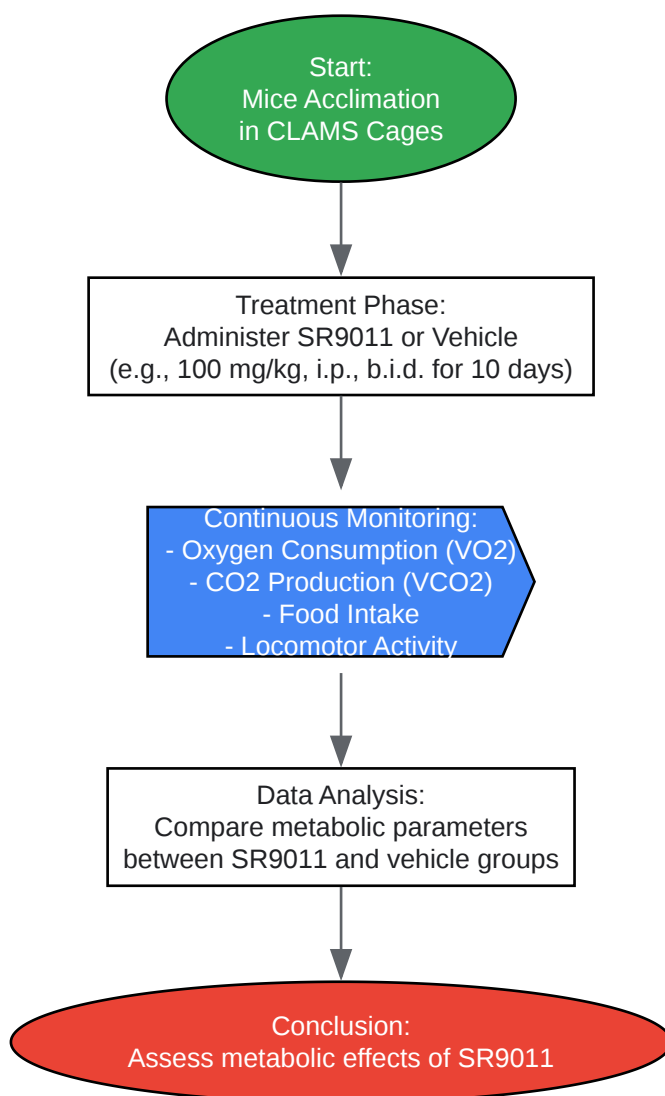
- Housing: Mice are housed in cages equipped with running wheels.
- Conditions: Activity is monitored under both a 12-hour light:12-hour dark cycle and constant darkness.
- Treatment: A single injection of SR9011 or vehicle is administered.
- Measurement: Wheel running activity is recorded and analyzed to determine changes in circadian patterns.[5]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: SR9011 binds to and activates REV-ERB α/β , leading to the recruitment of the NCoR/HDAC3 co-repressor complex and subsequent repression of target gene transcription.



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